molecular formula C28H48ClNO4S B565036 Tiamulin-d10 Hydrochloride CAS No. 1322626-74-3

Tiamulin-d10 Hydrochloride

Cat. No.: B565036
CAS No.: 1322626-74-3
M. Wt: 540.266
InChI Key: WRHXJTYYMRJQPZ-XAUQTLEFSA-N
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Description

Tiamulin-d10 Hydrochloride is a deuterated form of Tiamulin, a pleuromutilin antibiotic. This compound is primarily used as an internal standard for the quantification of Tiamulin in various analytical applications, particularly in mass spectrometry. Tiamulin itself is known for its effectiveness against a range of bacterial infections, especially in veterinary medicine .

Mechanism of Action

Target of Action

Tiamulin-d10 Hydrochloride, a derivative of Tiamulin, is a pleuromutilin antibiotic . It primarily targets gram-positive bacteria, mycoplasmas, and anaerobes , including Brachyspira hyodysenteriae . These organisms are often associated with various infections in animals, particularly in pigs and poultry .

Mode of Action

This compound, like Tiamulin, binds to the peptidyl transferase in the 50S ribosomal subunit . This binding inhibits protein synthesis, thereby preventing the bacteria from growing and reproducing .

Biochemical Pathways

It’s known that the inhibition of protein synthesis disrupts essential biological processes within the bacteria, leading to their eventual death .

Pharmacokinetics

Studies on tiamulin suggest that it is well absorbed when administered orally . More detailed studies are needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction. By binding to the peptidyl transferase in the 50S ribosomal subunit and inhibiting protein synthesis, this compound effectively halts the life cycle of the bacteria . This leads to a reduction in the bacterial population, aiding in the resolution of the infection.

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. In poultry, Tiamulin interferes with the metabolism of monensin and salinomycin, and if these drugs are administered together, they can become toxic . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Tiamulin-d10 Hydrochloride interacts with various biomolecules in its biochemical reactions. It undergoes phase I metabolic routes of hydroxylation in the mutilin part (the ring system), S-oxidation, and N-deethylation on the side chain . Among these, 2β- and 8α-hydroxylation and N-deethylation are the main metabolic pathways of this compound in farm animals .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It leads to the formation of physiologically inactive polypeptide chain initiation complexes which readily decompose and do not enter the phase of peptide chain elongation . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the peptidyl transferase in the 50S ribosomal subunit to inhibit protein synthesis . This binding interaction with biomolecules leads to enzyme inhibition, impacting gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, to achieve a 2 log10 ccu equivalents M. gallisepticum reduction, the administered dose is expected to be 45 mg/kg b.w. for treatment of M. gallisepticum infection with an MIC90 of 0.03 μg/mL .

Metabolic Pathways

This compound is involved in several metabolic pathways. As mentioned earlier, it undergoes phase I metabolic routes of hydroxylation in the mutilin part, S-oxidation, and N-deethylation on the side chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tiamulin-d10 Hydrochloride involves the incorporation of deuterium atoms into the Tiamulin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated precursor, followed by its conversion into Tiamulin-d10. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Tiamulin-d10 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tiamulin-d10 Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tiamulin-d10 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of Tiamulin is crucial .

Properties

CAS No.

1322626-74-3

Molecular Formula

C28H48ClNO4S

Molecular Weight

540.266

InChI

InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19?,20-,22+,24-,25-,26+,27-,28?;/m0./s1/i2D3,3D3,9D2,10D2;

InChI Key

WRHXJTYYMRJQPZ-XAUQTLEFSA-N

SMILES

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl

Synonyms

(3aS,4R,5S,6S,8R,9S,9aR,10R)-2-[[2-(Diethylamino-d10)ethyl]thio]acetic Acid 6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Hydrochloride;  SQ-22947-d10;  Denagard-d10;  Dynamutilin-d10;  Tiamutin-

Origin of Product

United States

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